tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazinoazepine ring system, which is a seven-membered ring containing both nitrogen and sulfur atoms. The tert-butyl group and the carboxylate functionality add to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as aminothiophenols can be reacted with suitable electrophiles to form the thiazinoazepine ring system. The tert-butyl group is often introduced via tert-butyl esters or tert-butyl halides under basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts, temperature control, and solvent selection .
Chemical Reactions Analysis
tert-Butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiazinoazepine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the carboxylate functionality, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. .
Scientific Research Applications
tert-Butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
tert-Butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate can be compared with other similar compounds, such as:
Azepines: These compounds have a seven-membered ring containing nitrogen and exhibit various biological activities.
Oxazepines: These compounds contain both oxygen and nitrogen in the ring and are known for their pharmacological properties.
Properties
Molecular Formula |
C13H24N2O4S |
---|---|
Molecular Weight |
304.41 g/mol |
IUPAC Name |
tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate |
InChI |
InChI=1S/C13H24N2O4S/c1-13(2,3)19-12(16)15-7-4-10-11(5-8-15)20(17,18)9-6-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 |
InChI Key |
MHOOPRKAHUGKAY-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](CC1)S(=O)(=O)CCN2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(CC1)S(=O)(=O)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.